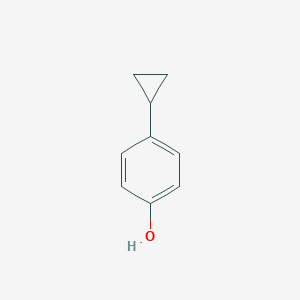

4-Cyclopropylphenol

Description

Historical Context and Discovery of Cyclopropylphenols

The synthesis of cyclopropane-containing compounds dates back to the late 19th century. rsc.org However, the preparation of specific cyclopropylphenols has been a more recent development, driven by the need for novel chemical intermediates. One of the classic methods for creating a cyclopropane ring is the Simmons-Smith reaction, which typically involves the use of a zinc-copper couple and diiodomethane. masterorganicchemistry.comrsc.org Over the years, various methods for cyclopropanation have been developed, including those involving metal-catalyzed reactions with diazoalkanes and Michael-initiated ring-closure (MIRC) reactions. rsc.orgrsc.orgacs.org A convenient preparation of 4-cyclopropylphenol has been described in scientific literature, highlighting its accessibility for research purposes. tandfonline.com A Baeyer-Villiger oxidation of 4-cyclopropylacetophenone followed by hydrolysis has also been reported as a synthetic route. google.com

Significance of the Cyclopropyl Moiety in Aromatic Systems within Chemical Science

The cyclopropyl group is a unique structural motif in organic chemistry. unl.pt Its three-membered ring is highly strained, which results in unusual bonding and electronic properties. rsc.orgunl.pt The carbon-carbon bonds within the cyclopropane ring have a higher degree of p-character than typical alkanes, allowing them to interact with adjacent π-systems. unl.ptmdpi.comstackexchange.com

When attached to an aromatic ring, the cyclopropyl group can act as an electron-donating group, which can influence the reactivity of the aromatic system in reactions such as electrophilic substitution. unl.ptvaia.com This electron-donating nature is a result of the conjugation between the cyclopropyl's Walsh orbitals and the aromatic π-system. unl.pt The unique steric and electronic properties of the cyclopropyl group also make it a valuable bioisostere in medicinal chemistry, where it can be used to replace other groups to modulate a molecule's biological activity and metabolic stability. unl.ptacs.orgnih.gov

| Property | Benzene | Cyclopropane | Phenol | 4-Ethylphenol |

|---|---|---|---|---|

| Molecular Formula | C6H6 | C3H6 | C6H6O | C8H10O |

| Molecular Weight (g/mol) | 78.11 | 42.08 | 94.11 | 122.17 |

| Boiling Point (°C) | 80.1 | -33 | 181.7 | 218-219 |

Overview of this compound's Role in Modern Organic Synthesis and Research

This compound serves as a versatile building block in modern organic synthesis. researchgate.netox.ac.uk Its phenolic hydroxyl group can undergo a variety of chemical transformations, while the cyclopropyl and aromatic moieties offer sites for further functionalization. It is used as an intermediate in the synthesis of more complex molecules, including those with potential applications in agrochemicals and pharmaceuticals. acs.org For instance, derivatives of cyclopropylphenols are mentioned in patents for the production of agrochemicals. acs.org The compound and its derivatives are also utilized in the development of novel materials.

Current Research Landscape and Emerging Areas in this compound Studies

Current research continues to explore the utility of this compound and its derivatives. In medicinal chemistry, the cyclopropylphenol scaffold is being investigated for its potential in developing new therapeutic agents. rsc.org The introduction of a cyclopropyl group can enhance a drug's metabolic stability and binding affinity to its target. acs.orgnih.govrsc.org For example, 2-amino-4-cyclopropylphenol has been used in the synthesis of inhibitors for protein-protein interactions. nih.gov

Furthermore, the unique reactivity of the cyclopropyl group is being exploited in the development of novel chemical reactions. This includes its use in C-H activation and functionalization reactions, which are powerful tools for creating complex molecules. snnu.edu.cnnih.gov The on-DNA synthesis of ortho-cyclopropyl phenols highlights its application in the construction of DNA-encoded libraries for drug discovery. nih.gov

Propriétés

IUPAC Name |

4-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIWPHRUBXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450731 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-61-2 | |

| Record name | 4-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4-cyclopropylphenol Reactivity

Electrophilic Aromatic Substitution Reactions on 4-Cyclopropylphenol

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. orgosolver.com The rate and regioselectivity of these reactions on this compound are profoundly influenced by the electronic contributions of both the hydroxyl and the cyclopropyl groups.

The cyclopropyl group, due to the high p-character of its C-C bonds, can conjugate with adjacent π-systems, acting as an electron-donating group. unl.pt This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. total-synthesis.com This activating nature is a general feature of alkyl groups, which stabilize the transition state leading to the arenium ion intermediate. hu.edu.jo

In this compound, this effect is significantly amplified by the presence of the para-hydroxyl group. The oxygen atom of the -OH group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. chemguide.co.uk This donation of electron density is a powerful activating effect, making the phenol ring much more reactive towards electrophiles than benzene. chemguide.co.uk The combined electron-donating effects of both the hydroxyl and cyclopropyl groups render the aromatic nucleus of this compound highly activated and thus very reactive in electrophilic substitution reactions.

The regiochemical outcome of electrophilic substitution on a substituted benzene ring is governed by the directing effects of the substituents. Both the hydroxyl group and the cyclopropyl group are classified as ortho, para-directors. hu.edu.jolibretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In this compound, the hydroxyl and cyclopropyl groups are situated para to each other.

The hydroxyl group strongly directs incoming electrophiles to positions 2 and 6 (ortho to the -OH).

The cyclopropyl group directs incoming electrophiles to positions 3 and 5 (ortho to the cyclopropyl group).

The directing influence of the hydroxyl group is substantially stronger than that of the cyclopropyl group due to its powerful resonance effect. Therefore, substitution occurs almost exclusively at the positions ortho to the hydroxyl group (positions 2 and 6). The formation of the arenium ion intermediate is most stabilized when the electrophile adds to these positions, as the positive charge can be delocalized onto the oxygen atom, a highly favorable resonance structure. libretexts.org

Kinetically, the high electron density of the ring due to the combined activating effects leads to significantly faster reaction rates for electrophilic substitution compared to benzene. chemguide.co.uk For instance, phenol reacts with bromine water instantaneously at room temperature without a catalyst, highlighting the potent activation by the hydroxyl group. chemguide.co.uk The presence of the additional electron-donating cyclopropyl group further enhances this reactivity.

Influence of the Cyclopropyl Group on Aromatic Ring Activation

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle, enabling a variety of transformations such as etherification, esterification, and oxidation.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions with electrophiles to form ethers and esters.

Etherification involves the reaction of the 4-cyclopropylphenoxide with an alkyl halide or other suitable electrophile. This reaction, a variation of the Williamson ether synthesis, provides access to a range of cyclopropyl aryl ethers. scispace.com A documented example is the reaction of this compound with methyl 2-bromo-2-butenoate in the presence of potassium carbonate in acetonitrile, which yields methyl 2-(4-cyclopropylphenoxy)but-2-enoate. ambeed.com Catalytic methods, such as the copper-catalyzed Chan-Lam cyclopropylation, have been developed for the O-cyclopropylation of phenols, although this specific reaction would form a cyclopropyl ether from a different starting material. scispace.com Reductive etherification, using carbonyl compounds and a reducing agent, represents another modern approach to ether synthesis from phenols. csic.es

Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides. The Mitsunobu reaction is another powerful method for both etherification and esterification of phenols under mild conditions, using triphenylphosphine and an azodicarboxylate. nih.gov Kinetic studies of Mitsunobu reactions have shown that the rates often correlate with the pKa of the phenolic reactant. nih.gov

| Reaction Type | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| Etherification | Methyl 2-bromo-2-butenoate | K₂CO₃, Acetonitrile | Methyl 2-(4-cyclopropylphenoxy)but-2-enoate | ambeed.com |

| Esterification (General) | Carboxylic Acid | DEAD, PPh₃ (Mitsunobu) | 4-Cyclopropylphenyl ester | nih.gov |

| Esterification (General) | Acyl Chloride | Base (e.g., Pyridine) | 4-Cyclopropylphenyl ester | Generic |

The phenolic group is susceptible to oxidation, and this compound can be oxidized by strong oxidizing agents. The electron-rich nature of the phenol ring makes it more easily oxidized than benzene. Depending on the oxidant and reaction conditions, oxidation can lead to various products.

One common pathway for the oxidation of phenols is the formation of quinones. For this compound, oxidation could potentially lead to the formation of a p-benzoquinone derivative, although this would require cleavage of the cyclopropyl group, or more complex coupled products. Dimerization or polymerization via oxidative coupling is also a possible outcome, where phenoxy radicals are generated as intermediates. Studies on the metabolism of cyclopropylbenzene by liver microsomes have identified this compound as a metabolite, indicating that the aromatic ring can undergo hydroxylation. unl.pt This suggests that the phenolic ring itself is a site of oxidative activity.

Etherification and Esterification Reactions

Transformations of the Cyclopropyl Ring in this compound

The cyclopropyl ring is characterized by significant ring strain, which influences its chemical behavior. While often stable, the ring can undergo cleavage under specific conditions, such as those involving radical intermediates, strong acids, or transition-metal catalysis. wiley.comrsc.org

In the context of this compound, the stability of the cyclopropyl ring is notable. For example, metabolic studies of cyclopropylbenzene that produce this compound did not report any ring-opened products, suggesting the ring is resistant to cleavage under those specific enzymatic oxidation conditions. unl.pt

However, transformations are possible. The activation of aryl-substituted cyclopropanes can be achieved under specific circumstances. For instance, a related system, 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylate, undergoes ring-opening under basic conditions. rsc.org This process involves the formation of a phenolate, which enhances the electron-donating ability of the aryl group, facilitating the cleavage of the cyclopropane ring to form a p-quinone methide intermediate. rsc.org It is conceivable that under similar activating conditions, the cyclopropyl ring in this compound could be induced to open.

Furthermore, reactions proceeding through radical mechanisms could potentially lead to ring-opening. The cyclopropylcarbinyl radical, which could be formed by hydrogen abstraction from the ring, can rearrange to a homoallyl radical, although this process has a kinetic barrier. researchgate.net Gold-catalyzed transformations are also known to effectively mediate reactions of strained small rings, including cyclopropanes. rsc.org These types of reactions, however, represent specific, rather than general, reactivity pathways for the cyclopropyl moiety in this compound.

Ring-Opening Reactions and Rearrangements

The inherent ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions under various conditions, particularly with electrophilic reagents. These reactions are of synthetic interest as they provide access to 1,3-difunctionalized linear chains.

Reductive and Electrophilic Ring-Opening:

Arylcyclopropanes can undergo reductive ring-opening promoted by alkali metals like sodium. This process involves the formation of radical anions and subsequently carbanionic intermediates which can be trapped by electrophiles. thieme-connect.comkyoto-u.ac.jp For arylcyclopropanes, the C–C bond of the three-membered ring cleaves to form 1,3-difunctionalized products. kyoto-u.ac.jp

Electrophilic ring-opening is another significant pathway. The reaction of arylcyclopropanes with strong electrophiles can lead to the cleavage of the cyclopropane ring. For instance, boron trichloride (BCl₃) has been shown to mediate the ring-opening 1,3-arylboration of arylcyclopropanes in the presence of arene nucleophiles. rsc.orgscispace.com This reaction is proposed to proceed through a zwitterionic intermediate formed by the attack of BCl₃ on the cyclopropane, followed by nucleophilic attack of the arene on the resulting benzylic cation. scispace.com Similarly, acid-catalyzed ring-opening of cyclopropanes can occur, often proceeding through an Sₙ2-like mechanism. libretexts.orgchimia.chnih.gov In the context of this compound, the electron-donating nature of both the hydroxyl and cyclopropyl groups would activate the aromatic ring, potentially influencing the regioselectivity of the ring-opening.

Rearrangement Reactions:

Rearrangement reactions involving phenolic esters, such as the Fries rearrangement, are a classic method for the synthesis of hydroxy aryl ketones. spcmc.ac.in This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by Lewis or Brønsted acids. spcmc.ac.in The reaction can proceed through both intramolecular and intermolecular pathways, with the product distribution (ortho vs. para acylation) being dependent on reaction conditions like temperature and solvent. While not a direct rearrangement of the this compound structure itself, it represents a key rearrangement reaction of its derivatives.

Another relevant rearrangement is the Claisen rearrangement, which involves the thermal rearrangement of allyl aryl ethers. nih.gov Although this is a reaction of an ether derivative of this compound, it highlights a potential pathway for intramolecular carbon-carbon bond formation.

Cyclopropanation Reactions of Related Phenolic Precursors

The synthesis of this compound itself involves the introduction of the cyclopropyl group onto a phenolic precursor. Several methods for cyclopropanation are established in organic synthesis.

One of the most common methods for forming cyclopropane rings is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide, to react with an alkene. vulcanchem.comwikipedia.org In the context of synthesizing cyclopropylphenols, this would involve the cyclopropanation of a vinylphenol derivative.

Transition metal-catalyzed cyclopropanation reactions using diazo compounds are also a powerful tool. vulcanchem.comwikipedia.org For instance, rhodium(II) catalysts can efficiently catalyze the reaction of diazoacetates with styrenes to yield cyclopropanes with high diastereoselectivity. vulcanchem.com The synthesis of o-cyclopropylphenols has been achieved through a multi-step sequence involving the formation of a cinnamaldehyde, followed by cyclization. sciencemadness.org A similar strategy could be envisioned for the para-substituted isomer. Furthermore, intramolecular cyclopropanation of phenol derivatives containing electron-deficient olefins has been demonstrated using visible-light photocatalysis. researchgate.net

Acylation of Cyclopropanes in Phenolic Systems

The acylation of this compound can occur either at the aromatic ring (Friedel-Crafts acylation) or through rearrangement of an acylated phenol (Fries rearrangement).

Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. byjus.comsigmaaldrich.commasterorganicchemistry.comlibretexts.org The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.commasterorganicchemistry.comyoutube.com

For this compound, the hydroxyl group is a strong activating, ortho-, para-directing group, while the cyclopropyl group is also an activating, ortho-, para-director. Therefore, acylation is expected to occur at the positions ortho to the hydroxyl group. The general mechanism is as follows:

Formation of the acylium ion from the acyl halide and Lewis acid.

Electrophilic attack of the acylium ion on the activated benzene ring of this compound.

Deprotonation of the resulting intermediate to restore aromaticity.

| Step | Description |

| 1 | The Lewis acid (e.g., AlCl₃) coordinates with the acyl halide, leading to the formation of a resonance-stabilized acylium ion (RCO⁺). |

| 2 | The electron-rich aromatic ring of this compound attacks the acylium ion, forming a cyclohexadienyl cation intermediate (arenium ion). The positive charge is delocalized across the ring. |

| 3 | A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. |

Intramolecular Acylation (Fries Rearrangement):

As mentioned previously, the Fries rearrangement provides an alternative route to acylated phenols. spcmc.ac.in Starting from the corresponding phenolic ester of this compound, treatment with a Lewis acid can induce the migration of the acyl group to the aromatic ring, typically favoring the ortho position at higher temperatures. spcmc.ac.in This can be considered a form of intramolecular acylation.

Radical Reactions and Photochemical Transformations

The presence of the cyclopropyl ring and the phenolic moiety in this compound suggests a rich potential for radical and photochemical reactions.

Radical Reactions:

Free radical reactions typically proceed through initiation, propagation, and termination steps. smu.edumhmedical.com The cyclopropyl group can act as a radical probe, as ring-opening of a cyclopropylmethyl radical is a very fast process. Arylcyclopropanes have been used to study the mechanisms of enzymatic oxidations, where the formation of rearranged products indicates the involvement of radical intermediates. unl.pt

Radical-mediated reactions can be initiated thermally, photochemically, or with chemical initiators. mhmedical.com In the context of this compound, a radical abstraction of the phenolic hydrogen would lead to a phenoxy radical. Alternatively, radical addition to the aromatic ring or reactions involving the cyclopropyl group could occur. The high reactivity of radicals often leads to a mixture of products. smu.edu It has been noted that free radicals can react via electron transfer or radical addition, and these processes are influenced by the redox properties of the system. nih.gov

Photochemical Transformations:

Photochemical reactions, initiated by the absorption of light, can lead to isomerizations, cyclizations, and other transformations. organicreactions.org For this compound, several photochemical pathways can be envisaged.

Photoisomerization: The photochemical isomerization of related aromatic systems has been studied. For instance, the Z/E isomerization of alkenes can be achieved using visible light and a photocatalyst. apexmolecular.comarkat-usa.org While this compound does not have an exocyclic double bond, photo-induced rearrangements of the aromatic system itself, potentially involving benzvalene-type intermediates, have been observed in other aromatic compounds. mdpi.com

Photocyclization: Intramolecular photochemical cycloadditions are also possible. For example, intramolecular [2+1] cycloadditions of carbenes generated photochemically have been reported. rsc.org While this is not a direct reaction of this compound, it illustrates the potential for light-induced cyclizations in related systems. Photocyclization of stilbene analogs, which share some structural similarities with substituted phenols, is also a known process. libretexts.org

Computational Chemistry and Mechanistic Modeling of this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. sciforum.netmckgroup.orgmdpi.com

Modeling Reaction Mechanisms:

SN2 reactions: Analyzing the potential energy surface, the effect of solvents, and the role of molecular orbitals. sciforum.netmdpi.com This could be applied to model the ring-opening of protonated this compound by a nucleophile.

Radical reactions: Calculating activation energies and reaction enthalpies for radical rearrangements, such as the ring-opening of cyclopropylmethyl radicals. researchgate.net

Photochemical reactions: Elucidating the photoisomerization pathways of chromophores by mapping the excited-state potential energy surfaces and identifying key intermediates and conical intersections. mdpi.comicmol.esrsc.org

Predicting Reactivity:

DFT-based reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can provide insights into the chemical behavior of this compound. nih.govfrontiersin.org For example, Quantitative Structure-Activity Relationship (QSAR) studies, often employing computational modeling, can be used to predict the reactivity of related compounds like halogenated cyclopropylphenols in cross-coupling reactions. vulcanchem.com Such models could be adapted to predict the reactivity of this compound in various transformations.

The table below summarizes some computational approaches and their potential applications to the study of this compound.

| Computational Method | Application to this compound | Research Findings in Related Systems |

| Density Functional Theory (DFT) | Calculation of reaction barriers and pathways for ring-opening, acylation, and radical reactions. Prediction of spectroscopic properties. | Successfully used to study radical-clock reactions, SN2 mechanisms, and C-H oxidation reactivity. mdpi.comresearchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | Modeling of electronic excitations and photochemical transformations, such as isomerization or cyclization. | Applied to study the photoisomerization of various organic molecules, including chromophore analogs. rsc.org |

| Ab initio methods (e.g., CASSCF, CASPT2) | High-accuracy investigation of excited-state dynamics and complex photochemical reaction mechanisms. | Used to elucidate the photoinduced decay mechanisms of complex biological chromophores. icmol.es |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions of this compound in a complex environment, such as in solution or within an enzyme active site. | Employed to study the interaction of molecules with proteins and other biological systems. icmol.es |

Advanced Spectroscopic and Analytical Characterization in 4-cyclopropylphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationweebly.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 4-cyclopropylphenol. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer critical data on the chemical environment of each atom in this compound. libretexts.orglibretexts.org The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. libretexts.org

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the cyclopropyl group will resonate in the upfield region (lower ppm values). The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. ucl.ac.uk

The ¹³C NMR spectrum provides information on each carbon atom. libretexts.org The carbon atom attached to the hydroxyl group will be significantly deshielded, appearing at a high chemical shift. libretexts.org The other aromatic carbons and the carbons of the cyclopropyl ring will have characteristic chemical shifts that aid in their assignment. libretexts.org

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-Cyclopropyl | - | 135 - 140 |

| Cyclopropyl CH | 0.8 - 1.2 | 10 - 15 |

| Cyclopropyl CH₂ | 0.5 - 0.9 | 5 - 10 |

| Phenolic OH | 4.5 - 8.0 | - |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule. youtube.comsdsu.edugithub.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the cyclopropyl group, confirming their connectivity. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu This technique definitively assigns each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals. github.iocolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. columbia.edu For example, an HMBC spectrum would show a correlation between the protons on the cyclopropyl ring and the aromatic carbon to which the cyclopropyl group is attached.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₀O, the expected monoisotopic mass is approximately 134.0732 g/mol . uni.lu

In a mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information. libretexts.orgshout.education Common fragmentation pathways for this compound might include the loss of the cyclopropyl group or cleavage of the phenol ring, leading to characteristic fragment ions. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz

The IR spectrum of this compound would exhibit characteristic absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org

C-H stretching vibrations for the aromatic ring protons, usually found just above 3000 cm⁻¹. vscht.cz

C-H stretching vibrations for the cyclopropyl group, typically appearing just below 3000 cm⁻¹. libretexts.org

C=C stretching vibrations within the aromatic ring, which give rise to absorptions in the 1450-1600 cm⁻¹ region. vscht.cz

A C-O stretching vibration for the phenol group, generally observed in the 1200-1260 cm⁻¹ range. libretexts.org

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. jcdronline.orglabinsights.nl

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net The retention factor (Rf) value of this compound on a TLC plate is dependent on the solvent system used. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient technique for the separation, identification, and quantification of components in a mixture. labinsights.nl A reversed-phase HPLC method, likely using a C18 column, could be developed to accurately determine the purity of a this compound sample. chromatographyonline.com

Gas Chromatography (GC) : GC is suitable for the analysis of volatile compounds. Given its phenolic nature, this compound might require derivatization to increase its volatility and thermal stability for optimal GC analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound by separating it from impurities, such as starting materials, byproducts, or degradation products. thaiscience.infonih.gov The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and potential impurities. thaiscience.info

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and thermally stable compounds like this compound. thaiscience.info In GC, the sample is vaporized and swept by a carrier gas through a column that separates components based on their boiling points and interactions with the stationary phase. etamu.edu For phenol analysis, a flame ionization detector (FID) is commonly used due to its reliability and sensitivity to organic compounds. thaiscience.infoepa.gov Gas chromatography coupled with mass spectrometry (GC-MS) can also be employed for definitive identification of the compound and any co-eluting impurities by providing mass-to-charge ratio data. etamu.eduapolloscientific.co.uk

Standard methods for phenol analysis, such as EPA Method 8041A, provide robust starting points for developing a specific method for this compound. epa.gov These methods often use fused-silica capillary columns, like a DB-5, which separates compounds based on polarity. epa.gov While specific retention times for this compound are not widely published, analysis of related compounds like 4-Bromo-2-cyclopropylphenol is confirmed by GC-MS, indicating the suitability of the technique. apolloscientific.co.uk

Table 1: Illustrative GC Parameters for Phenolic Compound Analysis This table is based on general methods for phenol analysis and may be adapted for this compound.

| Parameter | Value/Type | Source |

| Technique | Gas Chromatography (GC) | epa.gov |

| Detector | Flame Ionization Detector (FID) | epa.govepa.gov |

| Column | DB-5 (or similar polysiloxane) | epa.gov |

| Carrier Gas | Helium or Nitrogen | etamu.edu |

| Injector Temp. | 150-350 °C (typical) | acs.org |

| Notes | Derivatization (e.g., with PFBBr) can be used to improve volatility and detection, especially with an Electron Capture Detector (ECD). | epa.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity analysis, especially for compounds that are not sufficiently volatile or are thermally sensitive. thaiscience.info It separates components in a liquid mobile phase as they pass through a packed column (stationary phase). mdpi.com For alkylphenols, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.comnih.gov

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water with acetonitrile or methanol. mdpi.comnih.gov Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. uc.edu Detection is often achieved using a Diode Array Detector (DAD) or a fluorescence detector (FLD), the latter offering higher sensitivity for phenolic compounds. nih.govresearchgate.net The purity of this compound can be determined by quantifying the area of its peak relative to the total area of all peaks in the chromatogram.

Research on similar alkylphenols, such as 4-n-octylphenol and 4-n-nonylphenol, provides validated methods that can be directly adapted for this compound. mdpi.comnih.gov

Table 2: Typical HPLC Conditions for Alkylphenol Analysis This table is based on established methods for related alkylphenols and serves as a guide for this compound analysis.

| Parameter | Value/Type | Source |

| Technique | Reversed-Phase HPLC (RP-HPLC) | mdpi.comnih.gov |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | mdpi.comnih.gov |

| Column | C18/SCX or similar C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | mdpi.comnih.gov |

| Flow Rate | ~1 mL/min | nih.gov |

| Detection λ (DAD) | ~279 nm | nih.gov |

| Detection λ (FLD) | Ex: 220 nm, Em: 315 nm | nih.gov |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are crucial for characterizing the thermal stability, melting behavior, and decomposition profile of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). nih.gov This analysis provides critical information about the thermal stability and decomposition temperatures of a material. ufpi.br For this compound, a TGA scan would reveal the onset temperature of decomposition, which is a key indicator of its stability at elevated temperatures. ufpi.br Studies on structurally related compounds, such as other alkylated phenols, show that thermal stability is influenced by the nature of the alkyl substituents. eucalyptus.com.br For instance, research on a close analog, (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol, indicates a thermal decomposition onset temperature above 220°C in a nitrogen atmosphere, suggesting good thermal stability. vulcanchem.com The TGA curve for this compound would be expected to show a single major weight loss step corresponding to its decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is used to detect thermal events such as melting, crystallization, and glass transitions. mdpi.comresearchgate.net For this compound, a key parameter obtained from DSC is its melting point, which has been reported in the range of 57-58 °C. vwr.com A sharp melting endotherm on a DSC thermogram is also an indicator of high purity. mdpi.com

In addition to the melting point, DSC can reveal other phase transitions. For example, analysis of various alkoxylated lignophenols shows that the glass transition temperature (Tg) is dependent on the length of the alkyl chains. cnrs.fr While a glass transition is more typical for amorphous polymers, its presence or absence in a crystalline solid like this compound can provide insights into its morphology. The DSC thermogram for a pure, crystalline sample of this compound would be expected to show a distinct endothermic peak at its melting temperature. researchgate.net

Table 3: Key Thermal Properties of this compound and a Structural Analog

| Property | Compound | Value | Method | Source |

| Melting Point | This compound | 57-58 °C | Not specified, likely DSC or similar | vwr.com |

| Melting Point | (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol | 89-91 °C | DSC | vulcanchem.com |

| Thermal Decomposition (Onset) | (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol | >220 °C | TGA | vulcanchem.com |

Structure-activity Relationship Sar Studies of 4-cyclopropylphenol Derivatives

Impact of Cyclopropyl Moiety Substitution on Biological Activity

The cyclopropyl group, though seemingly simple, imparts a unique combination of properties to a molecule that makes it a valuable motif in drug design. explorationpub.com Its influence on biological activity is a result of its distinct steric, electronic, and conformational effects.

The cyclopropyl ring is a small, rigid, and lipophilic structure. ijsmr.in Its three-membered ring is highly strained, with C-C-C bond angles of approximately 60° instead of the ideal 109.5° for sp³-hybridized carbons. jcpjournal.org This strain results in unique electronic properties; the C-C bonds have significant p-orbital character, allowing the ring to exhibit properties akin to a double bond. jcpjournal.org This enables the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the phenyl ring in 4-cyclopropylphenol. nih.gov In arylcyclopropanes, the cyclopropyl group typically acts as an electron-donating group, activating the phenyl ring. nih.gov

From a steric perspective, the cyclopropyl group is often used as a bioisostere—a substituent that retains similar physical or chemical properties to another group—for functionalities like isopropyl or even phenyl rings. nih.govresearchgate.net This substitution can enhance receptor complementarity and improve pharmacokinetic properties. europeanreview.org The unique electronic and steric profile of the cyclopropyl group can modulate a molecule's reactivity, lipophilicity, and how it interacts with biological targets. jcpjournal.org

A key advantage of incorporating a cyclopropyl ring into a molecule is the conformational rigidity it provides. nih.gov Flexible molecules often must adopt a specific, higher-energy conformation to bind to a receptor, a process that is entropically unfavorable. By "locking" a portion of the molecule into a more rigid, bioactive conformation, the cyclopropyl group can reduce the entropic penalty of binding, thereby enhancing potency. nih.govnih.gov

This ability to constrain aliphatic systems and serve as a rigid linker between other functional groups is a well-documented strategy in drug development. ijsmr.innih.gov For instance, introducing a cyclopropane ring can create a pre-organized ligand that has significantly higher activity. ijsmr.in This conformational control allows for a more precise spatial arrangement of pharmacophoric features, which is critical for optimizing interactions with a target receptor or enzyme. nih.gov

Steric and Electronic Effects of Cyclopropyl Group

Role of the Phenolic Hydroxyl Group in SAR

The phenolic hydroxyl (-OH) group is a critical functional group in many pharmacologically active compounds, and its role in the SAR of this compound derivatives is paramount. Structure-activity relationship studies consistently demonstrate that this group is essential for the biological activity of many phenols. nih.govnih.gov

Its primary role is often as a hydrogen bond donor, where the hydrogen atom forms a crucial interaction with an acceptor group (like an oxygen or nitrogen atom) in the binding site of a biological target. nih.govnih.gov It can also act as a hydrogen bond acceptor via its oxygen atom's lone electron pairs. nih.gov The ability to form these hydrogen bonds is frequently a determining factor for a molecule's binding affinity and specificity. The importance of the hydroxyl group is often confirmed experimentally; its replacement by a methoxy (-OCH₃) group or a hydrogen atom, which cannot donate a hydrogen bond, frequently results in a significant drop or complete loss of biological activity. nih.gov

Furthermore, the precise positioning of the hydroxyl group on the aromatic ring is often crucial for potent antiestrogenic activity. The orientation of the hydroxyl group and its lone pairs can also play a vital role in mediating the behavioral effects of certain classes of compounds. nih.gov

Influence of Aromatic Ring Substitutions on SAR

The aromatic phenyl ring serves as the scaffold for both the cyclopropyl and hydroxyl groups, and its substitution provides a powerful means to modulate a molecule's properties. The hydroxyl group itself is a strongly activating, ortho-para directing group, meaning it promotes electrophilic substitution at the positions adjacent (ortho) and opposite (para) to it.

| Substituent Type | Position | Effect on Acidity | Effect on Antioxidant Activity | Rationale |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Br) | Ortho, Para | Increase | Decrease | Stabilizes the negative charge of the phenolate anion. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Para | Decrease | Increase | Destabilizes the phenolate anion but stabilizes the phenoxyl radical. |

| Any | Meta | Smaller Effect | Smaller Effect | Electronic effects (especially resonance) are less pronounced from the meta position. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For analogs of this compound, a QSAR model would be developed to predict their activity based on calculated molecular descriptors.

The process involves several steps:

Data Set Collection: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. explorationpub.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional (1D/2D): Molecular weight, atom counts, number of rotatable bonds. jcpjournal.org

Topological (2D): Descriptors that describe the connectivity and branching of the molecule.

Physicochemical: LogP (hydrophobicity), molar refractivity (steric effects), and electronic properties (dipole moment). ijsmr.in

Quantum Chemical (3D): Energy of the Highest Occupied Molecular Orbital (E-HOMO), Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and heat of formation, often derived from methods like Density Functional Theory (DFT). researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a subset of the most relevant descriptors with the observed biological activity. ijsmr.in

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds) techniques to ensure it is robust and not due to chance correlation. explorationpub.com

For phenolic compounds, QSAR studies have shown that antioxidant activity often correlates with descriptors such as the number and position of hydroxyl groups, E-HOMO, and bond dissociation energy of the O-H bond. jcpjournal.org A QSAR model for this compound analogs would likely identify key descriptors related to the steric bulk and electronics of the cyclopropyl group, the hydrogen-bonding capacity of the phenol, and the electronic influence of any additional ring substituents.

Pharmacophore Development and Ligand Design Principles

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. It is not a real molecule but rather a 3D map of essential features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be developed through two main approaches:

Ligand-Based: This method is used when the structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Structure-Based: When the 3D structure of the target protein (e.g., from X-ray crystallography) complexed with a ligand is available, a pharmacophore can be derived directly from their interaction points within the binding site.

For this compound derivatives, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the phenolic hydroxyl group.

A hydrophobic or aromatic ring feature representing the cyclopropyl-phenyl core.

Potentially other features depending on additional substitutions and the specific target.

Biological and Pharmacological Investigations of 4-cyclopropylphenol and Its Analogs

Antimicrobial and Antibacterial Properties of 4-Cyclopropylphenol.biosynth.comchemblink.com

This compound is recognized as an antimicrobial agent belonging to the phenol class of compounds. biosynth.com Its phenolic structure is a key determinant of its biological activity, and like other phenolic compounds, it is used as an antibacterial agent and preservative. chembk.comrroij.com The cyclopropyl substituent is known to modulate biological activity in drug design.

While specific mechanistic studies exclusively on this compound are not extensively detailed in the available literature, the antimicrobial action of phenolic compounds, in general, is well-established. These compounds typically exert their effects by disrupting microbial cells in several ways:

Protein Denaturation: Phenols can denature and coagulate proteins within the microbial cell, including essential enzymes, leading to the cessation of metabolic activity. rroij.com

Cell Membrane Disruption: They can damage the bacterial cell membrane, compromising its integrity. This disruption leads to the leakage of vital intracellular components and disrupts critical functions like energy production and transport, ultimately resulting in cell death. dsagrow.com

The antimicrobial activity of this compound is attributed to these characteristic actions of phenols. biosynth.comrroij.com

This compound has been identified as having antibacterial properties applicable to a range of microorganisms. chembk.com While a detailed list of susceptible organisms for this compound is not specified, phenolic compounds are known to be effective against a wide array of microbes, including both gram-positive and gram-negative bacteria. rroij.com

Studies on analogs of this compound provide further insight into the potential spectrum of activity. For instance, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were evaluated for antibacterial activity against several gram-positive and gram-negative bacterial strains. The results indicated that these analogs possessed moderate to low inhibitory activity against the tested bacteria, although none of the compounds were found to inhibit Aeromonas hydrophila. researchgate.net This suggests that the antimicrobial spectrum can be significantly influenced by the other chemical moieties attached to the cyclopropyl-phenyl structure.

Mechanisms of Antimicrobial Action

Mutagenic Properties and Genotoxicity Studies.biosynth.com

Investigations have indicated that this compound possesses mutagenic properties. biosynth.com Genotoxicity studies are crucial for understanding the potential of a chemical to cause genetic damage, which can occur through various mechanisms, including direct interactions with DNA that lead to mutations or chromosomal damage. mdpi.comscitovation.com

The mutagenic character of this compound is attributed to its ability to interact with DNA. biosynth.com Although the precise nature of this interaction for this compound is not fully elucidated in the provided research, the mechanism for many chemical mutagens involves the formation of covalent bonds with DNA bases. These chemical modifications are known as DNA adducts. For example, the carcinogen 4-Nitroquinoline 1-oxide (4-NQO) exerts its mutagenic effect after being metabolically converted to a reactive form that forms stable, bulky adducts on purine bases, particularly guanine. nih.gov This adduct formation can interfere with DNA replication and repair, leading to mutations. nih.gov It is plausible that the mutagenicity of this compound involves a similar mechanism of direct DNA interaction, a characteristic that forms the basis of its genotoxic potential. biosynth.com

Enzymatic Biotransformation and Metabolism Studies

The study of how chemical compounds are transformed by enzymes, known as biotransformation, is fundamental to understanding their pharmacological and toxicological profiles. vedantu.com Phase I metabolic reactions, often catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, typically introduce or expose polar functional groups to increase a compound's water solubility and facilitate its excretion. nih.govmdpi.com

The metabolism of this compound, particularly its interaction with the CYP450 system, is an area of scientific interest. The cyclopropyl group can influence a molecule's metabolic stability, sometimes being introduced into drug candidates to enhance resistance to enzymatic degradation.

While direct metabolic studies on this compound are limited, research on related cyclopropyl-containing compounds provides significant insights. Studies on cyclopropylamines have shown that they can act as inactivators of cytochrome P450 enzymes. nih.gov The proposed mechanism involves an initial oxidation of the compound by a P450 enzyme, followed by the cleavage of the cyclopropane ring. This process can lead to the formation of a reactive intermediate that covalently binds to the enzyme or forms a stable metabolic intermediate complex (MIC) with the heme iron, rendering the enzyme inactive. nih.gov Specific isozymes implicated in the metabolism of these analogs include CYP2B1/2, 2C11, and 2E1. nih.gov These findings suggest that the cyclopropyl moiety of this compound and its analogs is a potential site for CYP450-mediated metabolism, which could lead to various outcomes including detoxification, bioactivation, or enzyme inactivation.

Cytochrome P450 (CYP450) Mediated Metabolism

Oxidation Pathways and Metabolite Identification

The metabolism of compounds containing a cyclopropyl group can be complex. While the cyclopropyl ring is often incorporated into drug candidates to enhance metabolic stability, it is not metabolically inert. hyphadiscovery.comacs.orgscientificupdate.comnih.gov The high C-H bond dissociation energy of the cyclopropyl group generally makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, in certain molecular contexts, the cyclopropyl group can undergo oxidation. hyphadiscovery.com

For instance, in studies of hepatitis C virus NS5B inhibitors containing a pyrimidinylcyclopropylbenzamide moiety, an NADPH-dependent bioactivation pathway was identified. nih.gov This led to the formation of multiple glutathione (GSH) conjugates, indicating that the cyclopropyl group was the site of bioactivation. nih.gov The proposed mechanism involves an initial hydrogen atom abstraction by a P450 enzyme to form a cyclopropyl radical, which then undergoes ring opening and subsequent reaction with GSH. nih.gov Similarly, the metabolism of some cyclopropyl-containing drugs can lead to the formation of hydroxylated metabolites. hyphadiscovery.com

In the case of cyclopropylamines, oxidation can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com For example, the hepatotoxicity associated with the antibiotic trovafloxacin is thought to involve CYP1A2-mediated oxidation of its cyclopropylamine moiety, resulting in reactive species that can form covalent adducts with liver proteins. hyphadiscovery.comnih.gov Chemical oxidation of a model compound containing the cyclopropylamine substructure of trovafloxacin yielded a reactive α,β-unsaturated aldehyde. nih.gov

Role of Cyclopropyl Group in Metabolic Stability and Bioactivation

The cyclopropyl group is a valuable substituent in drug design due to its ability to confer conformational constraint while maintaining a high sp3 character. hyphadiscovery.com This rigidity, along with the unique electronic properties of the strained ring, can be leveraged to improve metabolic stability and other pharmacokinetic properties. hyphadiscovery.comacs.orgnih.govepfl.ch

However, the cyclopropyl group can also be a site of bioactivation, leading to the formation of reactive metabolites. hyphadiscovery.com This is particularly true for cyclopropylamines, where oxidation can lead to ring-opening and the formation of reactive species that can covalently bind to cellular macromolecules, potentially causing toxicity. hyphadiscovery.comnih.govtandfonline.com In the development of a series of hepatitis C NS5B inhibitors, the discovery of cyclopropyl ring bioactivation to form GSH conjugates led medicinal chemists to replace the cyclopropyl group with a gem-dimethyl group to avoid this liability. hyphadiscovery.comnih.gov

Investigations in Drug Discovery and Medicinal Chemistry Applications

Use as a Chemical Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. Its phenol group provides a reactive site for various chemical transformations such as etherification and esterification, while the cyclopropyl moiety can be used to modulate the biological activity and metabolic stability of the final product.

The synthesis of this compound itself can be achieved through methods like metal-catalyzed cross-coupling reactions, for example, using 4-bromophenol and a cyclopropylating agent. This intermediate has been utilized in structure-activity relationship (SAR) studies to investigate the influence of the rigid cyclopropyl group on the bioactivity of molecules. Although not a drug itself, its derivatives are explored in various therapeutic areas. For instance, cyclopropyl-substituted phenols and anilines have been assessed for their potential in receptor modulation and as antimicrobial agents.

Exploration in Analgesic and Anesthetic Research

The cyclopropyl group is a feature in some compounds investigated for their analgesic and anesthetic properties. The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is favorable for binding to its biological target, potentially enhancing potency. acs.orgunl.pt

For example, N-cyclopropylmethyl substituents have been incorporated into morphinan structures, a class of opioids. acs.org In one study, N-cyclopropylmethyl derivatives of 14-phenylpropoxymorphinans were found to be potent antinociceptive agents, being several times more potent than morphine in a rat tail-flick test. acs.org The cyclopropyl group has also been evaluated in the design of multitarget ligands, such as those acting on both opioid and neurokinin-1 (NK1) receptors, with the aim of producing effective analgesics with fewer side effects. nih.gov

In the broader context of anesthetic research, while specific studies on this compound for anesthesia are not prominent, the development of novel anesthetic agents often involves the exploration of a wide range of chemical structures to optimize pharmacological profiles. nih.gov The principles of anesthesia involve inducing a temporary loss of sensation and consciousness, often through the use of injectable or inhalant agents. wayne.edu

Potential as a Preservative Agent

Phenolic compounds, in general, are known for their antimicrobial properties. This compound, due to its phenolic structure, has been noted for its potential antibacterial properties and its possible use as an ingredient in some preservatives. chembk.com Preservatives are crucial in a variety of products, including pharmaceuticals, to prevent microbial contamination. gerdhelp.com Common antimicrobial preservatives used in medicines include acids, alcohols, parabens, and phenols. gerdhelp.com While the specific efficacy and applications of this compound as a preservative are not extensively detailed, its chemical nature suggests this potential utility. chembk.com

Toxicity and Safety Assessments in Research Settings

The handling of this compound in a laboratory setting requires standard precautions for phenolic compounds, including the use of personal protective equipment like gloves and eye protection, and ensuring adequate ventilation. It is considered to have some level of toxicity and may cause irritation to the skin and eyes upon contact. chembk.com Inhalation of its vapors or dust should also be avoided. chembk.com

Advanced Materials Science Applications of 4-cyclopropylphenol

Incorporation of 4-Cyclopropylphenol into Polymer Architectures

The integration of this compound as a monomer or co-monomer can modify the properties of high-performance plastics. Current time information in Bangalore, IN. While specific data on polycarbonates and polyarylates derived solely from this compound is limited in publicly accessible research, the principles of polymer chemistry allow for its theoretical inclusion.

Polycarbonates are typically synthesized through the reaction of a bisphenol with phosgene or by transesterification with a carbonate source like diphenyl carbonate. wikipedia.orgvaisala.comuwb.edu.plvalcogroup-valves.com The incorporation of non-standard phenols can alter the polymer's properties, such as its glass transition temperature (Tg), impact resistance, and optical clarity. informahealthcare.comresearchgate.net The rigid cyclopropyl group in this compound would be expected to increase the Tg and stiffness of the resulting polycarbonate compared to those made with more flexible aliphatic phenols.

Polyarylates, which are aromatic polyesters, are another class of high-performance thermoplastics where this compound could be used. medcraveonline.com These are generally synthesized from a bisphenol and an aromatic dicarboxylic acid. The properties of polyarylates, including their thermal stability and mechanical strength, are highly dependent on the structure of the constituent monomers. researchgate.netslideshare.netnih.gov

Use in Liquid Crystal Technology and Optoelectronic Materials

The development of liquid crystals (LCs) relies on molecules (mesogens) that possess a degree of structural anisotropy, often a rigid core with flexible terminal groups. medcraveonline.comslideshare.net While this compound itself is not a mesogen, its derivatives have been explored for such applications. For instance, a patent exists for the use of 4-chloro-2-cyclopropylphenol in mesogenic compounds and liquid crystal media, suggesting that the cyclopropylphenol scaffold can be a component of molecules exhibiting liquid crystalline phases. frontiersin.orgnih.gov The introduction of the cyanobiphenyl group is a common strategy to induce liquid crystal properties in molecules. informahealthcare.com

In the field of optoelectronics, materials are designed to interact with light and electricity. ossila.com Organic light-emitting diodes (OLEDs) and organic photovoltaics are key application areas. frontiersin.orgrsc.org The performance of these devices depends on the electronic properties of the organic materials used. While direct applications of this compound are not widely documented, its derivatives could theoretically be functionalized to create materials for these technologies. For example, it could be incorporated into larger π-conjugated systems that are essential for organic electronic devices. researchgate.net

Applications in Advanced Resins and Coatings

Thermosetting resins, such as epoxy and phenolic resins, form highly cross-linked, three-dimensional networks upon curing, resulting in materials with high thermal and chemical resistance. westlakeepoxy.comnih.gov Phenolic compounds are fundamental components in these systems, often acting as curing agents or as part of the resin backbone itself. core.ac.uksan-apro.co.jp

This compound can be used as a modifier in epoxy resin formulations. fabervanderende.comnagase.com The phenolic hydroxyl group can react with the epoxide ring, incorporating the cyclopropyl moiety into the polymer network. core.ac.ukresearchgate.net This incorporation is anticipated to enhance the thermal stability and mechanical properties of the cured resin due to the rigid nature of the cyclopropyl group. Cycloaliphatic epoxy resins, in general, are known to exhibit high reactivity and result in cured materials with good thermal capability. radtech.org

In coatings, the formulation's ingredients determine its protective and aesthetic qualities. mdpi.com The inclusion of monomers like this compound into coating resins could improve durability, hardness, and resistance to environmental factors.

Development of Novel Functional Materials Utilizing this compound Scaffolds

A molecular scaffold is a core structure upon which more complex, functional molecules are built. researchgate.netnih.govnih.gov The this compound structure serves as a versatile starting point for the synthesis of novel functional materials. openaccessjournals.compnnl.gov

One documented example is the use of this compound as a key intermediate in the synthesis of antagonists for the melanin-concentrating hormone receptor-1, highlighting its utility in creating complex, biologically active molecules. uwb.edu.pl

Furthermore, the phenol group can be derivatized to create ligands for metal complexes used in catalysis. nih.govresearchgate.netrsc.orgnih.govrsc.org While specific examples using this compound-based ligands are not prevalent in the literature, the principle allows for the design of catalysts where the cyclopropyl group could influence steric and electronic factors at the metal center, potentially tuning catalytic activity and selectivity.

The development of chemical sensors is another area where functionalized this compound scaffolds could be applied. mdpi.comresearchgate.netmdpi.com By attaching specific recognition units to the phenol ring, it might be possible to create chemosensors that signal the presence of certain analytes through changes in their optical or electronic properties.

Environmental and Sustainability Aspects in 4-cyclopropylphenol Research

Degradation Pathways and Environmental Fate

The environmental persistence and degradation of a chemical compound determine its long-term impact on ecosystems. While specific, comprehensive environmental fate studies on 4-cyclopropylphenol are not extensively documented, its degradation can be inferred from research on structurally similar substituted phenols. The presence of the cyclopropyl group, however, may introduce unique properties affecting its stability and breakdown.

Biodegradation: Microbial degradation is a primary pathway for the removal of phenolic compounds from the environment. academicjournals.org Numerous bacteria and fungi have demonstrated the ability to metabolize phenols, typically using them as a sole source of carbon and energy. nih.govmdpi.com The established aerobic degradation pathway for phenol and its substituted analogs often begins with an enzymatic hydroxylation to form catechol. igi-global.com From catechol, the aromatic ring is cleaved via either the ortho or meta pathway, leading to intermediates like maleylacetate, which are then funneled into the cell's central metabolic cycles. mdpi.comigi-global.com

For halogenated phenols such as 4-chlorophenol, degradation can proceed through intermediates like hydroxyquinol or 4-chlorocatechol before ring cleavage. nih.govnih.gov It is plausible that this compound follows a similar initial enzymatic attack on the phenol ring. However, the cyclopropyl moiety is known in some contexts to enhance metabolic stability and resistance to enzymatic degradation, which could potentially increase its environmental persistence compared to other simple phenols. mdpi.comresearchgate.net

Photodegradation: Photodegradation, or the breakdown of molecules by light, represents another significant environmental fate pathway. novapublishers.com Phenolic compounds can undergo photocatalytic degradation, often facilitated by naturally occurring substances like titanium dioxide under UV or solar irradiation. nih.govmdpi.com This process typically involves the generation of highly reactive oxygen species that attack the pollutant. mdpi.com Research on a related compound, (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol, has shown that it undergoes rapid photodegradation in solution, suggesting that this compound may also be susceptible to breakdown by light, although specific kinetics are unknown. vulcanchem.com

The table below outlines potential degradation intermediates based on known pathways for similar phenolic compounds.

| Initial Compound | Degradation Pathway | Key Intermediates | References |

| Phenol | Aerobic Biodegradation | Catechol, cis,cis-Muconic Acid | mdpi.comigi-global.com |

| 4-Chlorophenol | Aerobic Biodegradation | 4-Chlorocatechol, Hydroxyquinol | nih.govnih.gov |

| This compound | Postulated Biodegradation | Catechol derivative, Ring-cleavage products | N/A |

| Substituted Phenols | Photocatalytic Degradation | Hydroxylated derivatives, Organic acids | nih.govscielo.org.co |

Green Chemistry Principles in this compound Synthesis and Application

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis and use of this compound can significantly enhance its sustainability profile.

Greener Synthesis Routes: The synthesis of this compound can be approached through various methods, with some being more aligned with green chemistry principles than others. A common laboratory synthesis involves the metal-catalyzed cross-coupling of a 4-halophenol (like 4-bromophenol) with a cyclopropylating agent. nih.gov Applying green chemistry to this process involves:

Catalysis: Utilizing highly efficient and recyclable catalysts (e.g., palladium-based systems) to minimize waste and energy input.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus reducing byproducts.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce the energy footprint of the synthesis. nih.gov

Application of the 12 Principles of Green Chemistry: The table below illustrates how the core principles of green chemistry can be applied to the lifecycle of this compound.

| Principle | Application in this compound Context |

| 1. Prevention | Design syntheses to minimize the generation of waste from byproducts and purification steps. |

| 2. Atom Economy | Select synthetic pathways, such as addition reactions, that incorporate a high percentage of reactants into the final product. |

| 3. Less Hazardous Synthesis | Use and generate substances with low toxicity. For instance, selecting less toxic cyclopropylating agents and avoiding hazardous reagents. |

| 5. Safer Solvents & Auxiliaries | Minimize or replace traditional volatile organic solvents with safer alternatives. |

| 6. Design for Energy Efficiency | Optimize reactions to run at lower temperatures and pressures, potentially through advanced catalysts. |

| 9. Catalysis | Employ catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. |

By integrating these principles, the environmental impact associated with the production and use of this compound as a chemical intermediate can be substantially mitigated.

Waste Management and Recycling Strategies in Research and Production

Effective waste management is a critical component of sustainable chemical practices, aiming to minimize environmental discharge and promote a circular economy. nih.gov For this compound, this applies to waste generated during its synthesis in the lab and in any potential larger-scale production.

Waste Hierarchy: The management of waste from this compound research and production should follow the established waste hierarchy:

Prevention: The most effective strategy is to prevent waste generation in the first place by optimizing reaction conditions and using green chemistry principles. nih.gov

Minimization: Reducing the scale of reactions and improving yields can significantly decrease the volume of waste.

Reuse and Recycling: Where possible, unreacted starting materials should be recovered and recycled. Solvents can often be purified by distillation and reused.

Treatment: Waste streams that cannot be avoided or recycled must be treated to reduce their hazard. Liquid waste containing organic compounds may undergo processes like pH neutralization and biological treatment in aeration basins where microorganisms break down the contaminants. nih.gov

Disposal: The final and least desirable option is disposal. For chemical waste that cannot be treated, secure incineration at a licensed facility is a common method to ensure complete destruction. nih.gov Solid waste should be collected in suitable, closed containers for proper disposal according to regulations. echemi.com

Specific Waste Streams:

Liquid Waste: This includes used solvents and aqueous solutions from reaction workups. Solvent-based streams may be sent for incineration, while aqueous streams can often be treated in industrial wastewater plants. nih.gov

Solid Waste: This consists of unreacted reagents, byproducts, and used filtration aids. These must be segregated, properly labeled, and disposed of via licensed hazardous waste contractors.

Gaseous Waste: Some chemical reactions may produce gaseous byproducts, which should be captured and treated to prevent release into the atmosphere. nih.gov

Adherence to institutional and national waste management guidelines is mandatory to ensure the protection of environmental and human health. nih.gov

Future Directions and Emerging Research Avenues for 4-cyclopropylphenol

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods like the Suzuki-Miyaura cross-coupling of 4-bromophenol and cyclopropylboronic acid are effective, future research is focused on developing more efficient, sustainable, and scalable synthetic routes. A key area of exploration is the design of advanced catalytic systems that offer higher yields, lower catalyst loading, and improved recyclability.

Current research in the broader field of phenol synthesis points towards several promising directions:

Advanced Catalysts: The development of novel chiral cyclopentadienyl (Cpx) ligands for transition metals like rhodium and iridium is enabling a new wave of asymmetric catalysis. snnu.edu.cn Applying such catalysts to the synthesis of 4-cyclopropylphenol derivatives could provide enantiomerically pure compounds for pharmacological studies.

Greener Methodologies: A significant push is being made toward environmentally benign synthetic protocols. This includes the use of greener solvents, such as ethanol, and oxidants like aqueous hydrogen peroxide for the ipso-hydroxylation of arylboronic acids to yield phenols. rsc.orgresearchgate.netrsc.org Such methods are often scalable and can be performed at room temperature with short reaction times. rsc.orgresearchgate.net Another green approach involves the catalyst-free esterification of phenols and subsequent deprotection using metal-exchanged montmorillonite nano clay, which avoids acidic or basic catalysts and can be performed under solvent-free conditions. jetir.org

One-Pot Sequences: To improve efficiency and reduce waste, researchers are designing tandem or one-pot reaction sequences. For instance, a one-pot ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence has been developed to generate highly substituted arylphenols, a strategy that could be adapted for creating diverse libraries of this compound derivatives. rsc.org

A typical Suzuki-Miyaura coupling reaction for synthesizing the parent compound is detailed below. Future work will likely focus on optimizing each component of this reaction for greater sustainability and efficiency.

| Reagent/Condition | Example | Purpose |

| Aryl Halide | 4-Bromophenol | Starting material providing the phenol backbone. |

| Boronic Acid | Cyclopropylboronic Acid | Provides the cyclopropyl group. |

| Catalyst | Palladium(II) Acetate | Facilitates the carbon-carbon bond formation. |

| Ligand | Tricyclohexylphosphine | Stabilizes and activates the palladium catalyst. |

| Base | Potassium Phosphate | Activates the boronic acid for transmetalation. |

| Solvent | Toluene | Provides the medium for the reaction. |

Deeper Understanding of Structure-Function Relationships through Advanced Computational Methods

The cyclopropyl group is not merely a passive substituent; it imparts specific conformational rigidity and electronic properties that can significantly influence a molecule's biological activity. core.ac.uk Future research will increasingly rely on computer-aided drug design (CADD) to elucidate these structure-function relationships at a molecular level. frontiersin.orgnih.gov

Emerging research directions include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound-containing ligands within protein binding pockets, revealing how the cyclopropyl group influences binding affinity and selectivity. frontiersin.orgmdpi.com

Quantum Chemistry Calculations: These methods can be used to understand the electronic effects of the cyclopropyl ring on the phenol moiety, predicting its reactivity and interaction with biological targets. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of this compound derivatives, researchers can predict the biological activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. frontiersin.org

These computational tools are essential for mechanism-based drug design and will be pivotal in optimizing hit compounds derived from the this compound scaffold, potentially leading to improved potency and better pharmacokinetic profiles. core.ac.ukfrontiersin.orgnih.gov

Identification of New Biological Targets and Therapeutic Applications

The this compound scaffold is present in molecules targeting a range of diseases, suggesting its potential as a privileged structure in medicinal chemistry. While its applications are still emerging, current research points to significant therapeutic potential, particularly in oncology and neurology.

Oncology: A patent discloses heterocyclic compounds derived from 3-bromo-5-chloro-4-cyclopropylphenol as inhibitors of the KRAS G12D mutant protein, a key driver in many cancers. google.com This highlights the scaffold's utility in developing targeted cancer therapies.

Neurological Disorders: this compound has been used as a chemical intermediate in the synthesis of amide derivatives that act as antagonists of the NMDA NR2B receptor. nih.gov These derivatives have potential therapeutic applications in treating conditions such as pain, stroke, Alzheimer's disease, depression, and anxiety. nih.gov